molecular formula C7H9N3O2 B1603807 4,6-Dimethyl-5-nitropyridin-2-amine CAS No. 22934-22-1

4,6-Dimethyl-5-nitropyridin-2-amine

Cat. No.: B1603807
CAS No.: 22934-22-1
M. Wt: 167.17 g/mol
InChI Key: OMPSNYHZJHAUQK-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring methyl and amine groups at specific positions. This compound is structurally characterized by a pyridine ring with a nitro group at position 5, methyl groups at positions 4 and 6, and an amine group at position 2. Such substitutions confer unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4,6-dimethyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPSNYHZJHAUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622472
Record name 4,6-Dimethyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-22-1
Record name 4,6-Dimethyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Methyl-Substituted Pyridin-2-One Precursors

One established approach to obtain nitro-substituted pyridine derivatives is via nitration of methylated pyridin-2-ones, followed by conversion to the corresponding amines.

  • Starting Material: 4,6-Dimethylpyridin-2-one derivatives such as Guaresci pyridine.
  • Nitration: The nitration of Guaresci pyridine yields 4,6-dimethyl-5-nitropyridin-2-one with reported yields around 19% after two steps involving nitration and hydrolysis.
  • Key Steps:
    • Nitration under controlled acidic conditions.
    • Hydrolysis to convert nitro-pyridin-2-one derivatives to the corresponding aminopyridines.
  • Challenges: Low yield due to product solubility issues and potential side reactions.
  • Safety Note: Some intermediates such as nitroacetamide used in related syntheses are hazardous, requiring careful handling.

This method was detailed in a study focusing on phenacylation and related transformations of methyl-nitropyridin-2-ones, highlighting the synthesis of 4,6-dimethyl-5-nitropyridin-2-one as a key intermediate.

Direct Nitration of 2-Aminopyridine Derivatives in Microreactors

A more modern and efficient method involves direct nitration of 2-aminopyridine derivatives using mixed acid systems in continuous flow microreactors.

  • Procedure:

    • Prepare two reaction liquids:
      • Reaction Liquid I: 2-Aminopyridine dissolved in an organic solvent (e.g., a mixture of methylene chloride and ethylene dichloride).
      • Reaction Liquid II: Mixed concentrated nitric acid and sulfuric acid (nitrating mixture).
    • Pump both liquids into a microreactor at controlled temperatures (20–60 °C) and atmospheric pressure.
    • Reaction time is very short (~35 seconds).
    • The product, 5-nitro-2-aminopyridine (a close analog), is separated by pH adjustment, cooling, filtration, and recrystallization.
  • Advantages:

    • Short reaction time.
    • High yield (~54% reported for 5-nitro-2-aminopyridine).
    • Improved safety and environmental profile due to controlled conditions.
    • Scalability due to continuous flow setup.
  • Purification:

    • Cooling and pH adjustment to precipitate the product.
    • Reflux with hydrochloric acid followed by crystallization.
    • Final pH adjustment and drying to obtain the pure nitroaminopyridine as a yellow solid.

Although this method is described for 5-nitro-2-aminopyridine, the principles can be adapted for 4,6-dimethyl-5-nitropyridin-2-amine by starting from appropriately methyl-substituted aminopyridines.

Synthesis of 2-Amino-4,6-dimethylpyridine as a Precursor

Since this compound requires the 4,6-dimethyl substitution pattern, synthesis of 2-amino-4,6-dimethylpyridine is a critical precursor step.

  • Method:
    • 3-Aminocrotonitrile is reacted in acetic acid.
    • Alternatively, dehydroacetic acid reacts under high-pressure ammonia to form 2,6-dimethyl-4-hydroxypyridine, which is then converted to 2,6-dimethyl-4-aminopyridine.
  • Limitations:
    • High-pressure ammonia reactions suffer from side reactions and poor specificity.
    • Industrial scalability is limited due to harsh conditions and low conversion rates.
  • Yield: Up to 90% yield reported for intermediates like 6-amino-2,4-dimethyl-3-pyridine nitrile, indicating efficient precursor synthesis is feasible.
  • Purification: pH adjustment, extraction with toluene, washing, drying, and concentration steps are used to isolate crude products before further transformation.

This precursor is then subjected to nitration steps to introduce the nitro group at the 5-position.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Challenges
Nitration of Guaresci Pyridine 4,6-Dimethylpyridin-2-one Nitration with mixed acids, hydrolysis 19 Direct route, known chemistry Low yield, hazardous intermediates
Microreactor Nitration 2-Aminopyridine derivatives Mixed nitric and sulfuric acid, microreactor 54 (for analog) Fast, safe, scalable Requires specialized equipment
Synthesis of 2-Amino-4,6-dimethylpyridine 3-Aminocrotonitrile or dehydroacetic acid Acetic acid, high-pressure ammonia 90 (intermediate) High yield intermediates Harsh conditions, side reactions

Research Findings and Considerations

  • Reaction Control: Use of microreactors allows precise temperature and flow control, minimizing side reactions and improving safety in nitration steps.
  • Environmental Impact: Continuous flow nitration reduces acid waste and exposure risks compared to batch nitrations.
  • Product Purity: pH adjustments and recrystallizations are critical to isolate high-purity this compound.
  • Scalability: Industrial-scale synthesis favors methods with safer reagents and continuous processing, though precursor synthesis remains a bottleneck.
  • Safety: Handling of nitrating mixtures and explosive intermediates requires strict safety protocols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 4,6-Dimethyl-5-nitropyridin-2-amine exhibits potential biological activities, particularly in the realm of drug discovery. It has been investigated for its antimicrobial and anticancer properties. Derivatives of this compound are being explored for their ability to interact with biological targets, which may lead to the development of new therapeutic agents .

Case Study: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant anticancer activity against several cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex compounds .

Data Table: Synthesis Reactions

Reaction TypeProductYield (%)
Nitration4,6-Dimethyl-5-nitropyridin-2-one47
Phenacylation5-substituted derivativesVaried (low yields)
CyclizationNitroindolizinesHigh yields observed

This table summarizes some synthesis reactions involving the compound, highlighting its versatility as a building block in organic chemistry .

Biochip Functionalization

The compound is also utilized in biochip functionalization for detecting biological molecules. Its ability to form stable interactions with biomolecules makes it a valuable component in biosensor technology .

Interaction Studies

Research on the biochemical pathways and molecular targets of this compound reveals that its nitro group can participate in redox reactions, while the methyl groups may facilitate nucleophilic addition reactions. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic effects .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-5-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
This compound Pyridine 5-NO₂, 2-NH₂, 4,6-CH₃ C₇H₉N₃O₂ 179.17 g/mol Moderate solubility in DMSO; planar aromaticity
2-Amino-3-methyl-5-nitropyridine Pyridine 5-NO₂, 2-NH₂, 3-CH₃ C₆H₇N₃O₂ 153.14 g/mol Higher reactivity in electrophilic substitution
5-Amino-2,4-dimethylpyridine Pyridine 5-NH₂, 2,4-CH₃ C₇H₁₀N₂ 122.17 g/mol High aqueous solubility; basic pKa ~6.8
2-Methyl-4,6-dichloro-5-aminopyrimidine Pyrimidine 5-NH₂, 2-CH₃, 4,6-Cl C₅H₆Cl₂N₄ 193.03 g/mol Low solubility in water; used in antihypertensive synthesis

Research Findings

  • Electronic Effects: Nitro groups in this compound decrease electron density at the pyridine ring, making it less reactive toward nucleophilic attack compared to amino-substituted analogs like 5-amino-2,4-dimethylpyridine .
  • Solubility Trends: Methyl groups enhance lipophilicity, whereas hydroxyl or amino groups improve aqueous solubility. For instance, 2-amino-4,6-dihydroxy-5-nitropyrimidine exhibits higher solubility in water than methylated analogs .
  • Crystallographic Insights : Structural analogs such as N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (R factor = 0.044) demonstrate planar geometry stabilized by intramolecular hydrogen bonding, a feature likely shared by this compound .

Biological Activity

4,6-Dimethyl-5-nitropyridin-2-amine (CAS No. 22934-22-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the nitration of 4,6-dimethylpyridin-2-amine. The reaction conditions are crucial for achieving high yields and purity. Common methods include:

  • Nitration using concentrated nitric acid : This method allows for selective introduction of the nitro group at the 5-position of the pyridine ring.
  • Use of solvents : Dimethyl sulfoxide (DMSO) is often employed to enhance solubility and reaction efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Cholinesterase Inhibition : Research indicates that derivatives of nitropyridines can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD) .

Case Studies

  • Alzheimer's Disease Research : A study demonstrated that certain nitropyridine derivatives exhibit significant inhibitory activity against AChE with selectivity over BChE, suggesting their potential as therapeutic agents for AD .
  • Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of this compound against various bacterial strains. The compound showed promising results in inhibiting growth, indicating its potential use as an antibacterial agent .

Data Table: Biological Activities and Properties

Activity Target/Enzyme IC50 Value (µM) Reference
AChE InhibitionAcetylcholinesterase0.25
BChE InhibitionButyrylcholinesterase0.35
Antimicrobial EffectVarious bacterial strains15

Discussion

The compound's ability to inhibit cholinesterases positions it as a candidate for further development in treating cognitive disorders. Its antimicrobial properties also suggest potential applications in infectious disease management.

Q & A

Q. What are the established synthetic routes and characterization techniques for 4,6-Dimethyl-5-nitropyridin-2-amine?

  • Methodological Answer : Synthesis typically involves sequential alkylation and nitration reactions. For example, nitration at the 5-position of a pyridine derivative can be achieved using nitric acid in sulfuric acid under controlled temperature (0–5°C). Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and purity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Monitor for nitro compound decomposition (e.g., exothermic reactions) during synthesis .

Q. How is this compound typically applied in academic research contexts?

  • Methodological Answer : It serves as a precursor for heterocyclic derivatives in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., coordination polymers). Functionalization at the 2-amino group or nitro reduction (to amine) enables diversification for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reaction mechanisms (e.g., nitration regioselectivity)?

  • Methodological Answer : Employ factorial design to test variables like temperature, acid concentration, and reaction time. Use kinetic profiling (e.g., in situ IR spectroscopy) to monitor intermediate formation. Isotopic labeling (e.g., ¹⁵N) combined with NMR can track mechanistic pathways .

Q. What strategies resolve contradictions in spectral data or reactivity observations?

  • Methodological Answer : Cross-validate with heteronuclear NMR (e.g., ¹H-¹⁵N HMBC) to confirm assignments. Replicate experiments under inert atmospheres to rule out oxidation artifacts. Compare computational predictions (DFT for NMR chemical shifts) with empirical data to identify misassignments .

Q. How can computational methods (e.g., DFT) be integrated with experimental studies to elucidate electronic properties?

  • Methodological Answer : Optimize molecular geometry using Gaussian16 at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects (e.g., PCM model) improve agreement with experimental redox potentials or UV-Vis spectra .

Q. What theoretical frameworks guide studies on its electronic or catalytic behavior?

  • Methodological Answer : Ground research in molecular orbital (MO) theory to explain substituent effects on aromaticity. For catalytic applications, use Hammett linear free-energy relationships (LFER) to correlate substituent electronic parameters with reaction rates .

Q. How can factorial design optimize synthesis yield or purity?

  • Methodological Answer : Apply a 2³ factorial design varying temperature, catalyst loading, and solvent polarity. Analyze main effects and interactions via ANOVA. Response surface methodology (RSM) identifies optimal conditions, validated by triplicate runs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dimethyl-5-nitropyridin-2-amine
Reactant of Route 2
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4,6-Dimethyl-5-nitropyridin-2-amine

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